Cannabigerorcin

Description

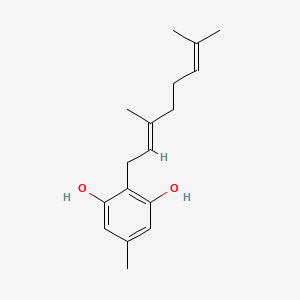

Structure

3D Structure

Properties

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-12(2)6-5-7-13(3)8-9-15-16(18)10-14(4)11-17(15)19/h6,8,10-11,18-19H,5,7,9H2,1-4H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISXGGZQFZIVMF-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345178 | |

| Record name | Cannabigerorcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38106-51-3 | |

| Record name | Cannabigerorcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Cannabigerorcin: A Technical Deep Dive

A lesser-known phytocannabinoid, Cannabigerorcin (CBGOR), was first identified in 1975. This technical guide provides an in-depth history of its discovery, detailing the initial isolation, characterization, and subsequent synthesis. It serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the expanding world of cannabinoids.

Introduction to this compound

This compound (2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5-methyl-1,3-benzenediol), also known as Cannabigerorcinol or CBGO, is a naturally occurring phytocannabinoid found in the Cannabis sativa plant. Structurally similar to the more well-known Cannabigerol (CBG), CBGOR is a varin-type analog, characterized by a propyl side chain instead of the pentyl chain found in CBG. While research on CBGOR has been limited compared to major cannabinoids, its discovery and synthesis are important milestones in the broader understanding of cannabinoid biosynthesis and chemical diversity.

The Initial Discovery and Isolation (Shoyama et al., 1975)

The first report of this compound dates back to a 1975 study by Shoyama and colleagues, published in Phytochemistry. This seminal work focused on the biosynthesis of cannabinoid acids and led to the isolation and characterization of this novel compound.

Experimental Protocol: Isolation of this compound

The isolation of this compound from Cannabis sativa involved a multi-step process of extraction and chromatography. The general methodology employed at the time is outlined below.

Plant Material: The starting material was a variety of Cannabis sativa.

Extraction:

-

The dried and powdered plant material was extracted with a non-polar solvent, such as hexane or petroleum ether, to isolate the cannabinoids and other lipophilic compounds.

-

The solvent was then evaporated under reduced pressure to yield a crude extract.

Chromatographic Separation:

-

Column Chromatography: The crude extract was subjected to column chromatography over silica gel. A gradient elution was typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ether or chloroform). Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Thin-Layer Chromatography (TLC): TLC was used to monitor the separation and to identify fractions containing compounds of interest. Fractions showing spots with similar retention factors (Rf values) to known cannabinoids were pooled.

-

Preparative TLC: Fractions enriched with the compound of interest were further purified using preparative TLC to isolate the pure this compound.

Structure Elucidation

The structure of the newly isolated compound was determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Formal Name | 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5-methyl-1,3-benzenediol |

| CAS Number | 38106-51-3 |

| Molecular Formula | C₁₇H₂₄O₂ |

| Molecular Weight | 260.4 g/mol |

| UV λmax | 273 nm |

| ¹H-NMR (typical signals) | Signals corresponding to aromatic protons, a geranyl side chain (including vinylic protons and methyl groups), and a methyl group on the resorcinol ring. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the proposed molecular formula, along with characteristic fragmentation patterns of cannabinoids. |

Synthesis and Antimicrobial Activity (Elsohly et al., 1982)

In 1982, a significant advancement in this compound research was published by Elsohly and colleagues in the Journal of Pharmaceutical Sciences. This study not only described a method for the synthesis of this compound and related compounds but also investigated their antimicrobial properties.

Experimental Protocol: Synthesis of this compound

The synthesis involved the condensation of a resorcinol derivative with a geraniol derivative. A general procedure based on the methods of that era is described below.

Starting Materials:

-

5-methylresorcinol (Orcinol)

-

Geraniol or a reactive derivative thereof (e.g., geranyl bromide)

Condensation Reaction:

-

Orcinol was reacted with an equimolar amount of the geranyl derivative in a suitable solvent (e.g., dichloromethane or benzene).

-

A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), was added to promote the Friedel-Crafts alkylation of the resorcinol ring.

-

The reaction was typically carried out at a controlled temperature (e.g., 0 °C to room temperature) and monitored by TLC.

-

Upon completion, the reaction was quenched, and the product was extracted with an organic solvent.

Purification: The crude product was purified by column chromatography on silica gel to yield pure this compound.

Antimicrobial Activity

The 1982 study by Elsohly et al. also provided the first insights into the biological activity of this compound. The researchers tested its efficacy against a panel of bacteria and fungi.

Experimental Protocol: Antimicrobial Assay

A standard agar dilution method or a disc diffusion assay was likely used to determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Table 2: Summary of Antimicrobial Activity of Cannabigerol-related Compounds (General Findings from Elsohly et al., 1982)

| Microorganism Type | General Activity of Cannabigerol Analogs |

| Gram-positive bacteria | Moderate to significant activity |

| Gram-negative bacteria | Limited to no activity |

| Fungi | Variable activity |

Note: The original paper should be consulted for specific MIC values for this compound against the tested strains.

Biosynthesis of this compound

This compound, like other cannabinoids, is biosynthesized in the trichomes of the Cannabis sativa plant. Its acidic precursor, Cannabigerorcinic Acid (CBGOA), also known as Cannabigerovarinic Acid (CBGVA), is formed through the enzymatic alkylation of divarinic acid with geranyl pyrophosphate.[1] The neutral form, this compound, is then formed by non-enzymatic decarboxylation (e.g., through heat or light exposure).

Biosynthesis pathway of this compound (CBGOR).

Signaling Pathways and Biological Activity

Information specifically on the signaling pathways of this compound is limited. However, due to its structural similarity to Cannabigerol (CBG), it is plausible that it interacts with the endocannabinoid system. CBG is known to be a weak partial agonist or antagonist at CB1 receptors.[2] It also interacts with other receptors, including transient receptor potential (TRP) channels. Further research is needed to elucidate the specific biological targets and pharmacological effects of this compound.

Workflow for the discovery and isolation of this compound.

Conclusion

The discovery of this compound in 1975 and its subsequent synthesis in 1982 represent important contributions to the field of cannabinoid chemistry. While it remains a minor and less-studied cannabinoid, the foundational work on its isolation, characterization, and synthesis has paved the way for future research into its potential biological activities and therapeutic applications. This technical guide provides a detailed overview of the core scientific milestones in the history of this compound, offering a valuable resource for the scientific community.

References

The Dawn of Synthetic Cannabinoid Exploration: An In-depth Technical Guide to Early Research on Orcinol Cannabinoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on orcinol cannabinoids, focusing on the period from the 1970s through the 1980s. This era marked a pivotal transition from the study of natural cannabis constituents to the rational design and synthesis of novel cannabinoid molecules. The development of synthetic analogs, many based on the resorcinol and orcinol core, was instrumental in the eventual discovery and characterization of the cannabinoid receptors and the elucidation of their primary signaling pathways. This document details the key compounds, experimental methodologies, and the nascent understanding of cannabinoid mechanism of action that paved the way for modern cannabinoid research.

Key Orcinol and Structurally Related Cannabinoids of the Early Research Era

Early synthetic efforts focused on modifying the classical dibenzopyran structure of Δ⁹-tetrahydrocannabinol (THC) to understand its structure-activity relationships (SAR). These investigations led to the development of potent synthetic cannabinoids, including nabilone and the non-classical bicyclic cannabinoid CP 55,940, which became invaluable tools for pharmacological research.

Quantitative Data from Early Pharmacological Studies

The following tables summarize key quantitative data from early in vitro and in vivo studies on prominent orcinol-related cannabinoids. It is important to note that assay conditions and methodologies varied between laboratories during this period.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Receptor Target | Assay Type | Radioligand | Preparation | Ki (nM) | EC50 (nM) | Reference |

| Δ⁹-THC | Cannabinoid Receptor (CB1) | Adenylyl Cyclase Inhibition | - | N18TG2 Neuroblastoma Cells | - | ~500 | [1] |

| Nabilone | Cannabinoid Receptor (CB1) | Adenylyl Cyclase Inhibition | - | N18TG2 Neuroblastoma Cells | - | - | |

| CP 55,940 | Cannabinoid Receptor (CB1) | Radioligand Binding | [³H]CP 55,940 | Rat Brain Membranes | 0.6 - 5.0 | - | [2] |

| CP 55,940 | Cannabinoid Receptor (CB1) | G-protein Binding | - | - | - | 3.4 | [3] |

| Δ⁸-THC | Cannabinoid Receptor (CB1) | Adenylyl Cyclase Inhibition | - | N18TG2 Neuroblastoma Cells | - | Less active than Δ⁹-THC | [1] |

| Cannabinol (CBN) | Cannabinoid Receptor (CB1) | Adenylyl Cyclase Inhibition | - | N18TG2 Neuroblastoma Cells | - | Partially active | [1] |

| Cannabidiol (CBD) | Cannabinoid Receptor (CB1) | Adenylyl Cyclase Inhibition | - | N18TG2 Neuroblastoma Cells | - | Inactive | [1] |

Table 2: In Vivo Activity in the Mouse Tetrad Assay

| Compound | Hypothermia | Analgesia | Catalepsy | Hypomotility | Potency Relative to Δ⁹-THC | Reference |

| Nabilone | Yes | Yes | Yes | Yes | More potent | [4] |

| CP 55,940 | Yes | Yes | Yes | Yes | Considerably more potent | [2] |

| Δ⁸-THC | Yes | Yes | Yes | Yes | Less potent | |

| Cannabinol (CBN) | Yes | Yes | Yes | Yes | Much less potent |

Core Experimental Protocols of the Era

The following sections detail the methodologies for the key experiments that were foundational in the early characterization of orcinol cannabinoids.

Radioligand Binding Assay for Cannabinoid Receptors

The development of a reliable radioligand binding assay was a monumental step, providing the first direct evidence for specific cannabinoid receptors in the brain. The potent synthetic cannabinoid [³H]CP 55,940 became the radioligand of choice due to its high affinity and lower nonspecific binding compared to [³H]Δ⁹-THC.

Protocol:

-

Membrane Preparation:

-

Rat brains were homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate was centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant was then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet was washed and resuspended in assay buffer.

-

-

Binding Incubation:

-

Aliquots of the membrane preparation were incubated in assay buffer containing a fixed concentration of [³H]CP 55,940.

-

For competition assays, varying concentrations of unlabeled competitor ligands (e.g., Δ⁹-THC, nabilone) were included.

-

Nonspecific binding was determined in the presence of a high concentration of unlabeled CP 55,940.

-

Incubation was typically carried out at 30°C or 37°C for a defined period (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

The filters were washed rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data from competition assays were analyzed to determine the Ki (inhibitory constant) of the test compounds.

-

Adenylyl Cyclase Inhibition Assay

This functional assay was crucial in demonstrating that cannabinoid receptors are coupled to intracellular signaling pathways. The common finding was that psychoactive cannabinoids inhibit the activity of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP).

Protocol:

-

Cell Culture and Membrane Preparation:

-

Neuroblastoma cell lines (e.g., N18TG2) were commonly used as they express cannabinoid receptors.

-

Membranes were prepared from these cells using a similar homogenization and centrifugation procedure as described for the binding assay.

-

-

Enzyme Assay:

-

Membranes were incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a required cofactor), and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

The assay was often performed in the presence of a stimulator of adenylyl cyclase, such as forskolin, to enhance the measurable signal.

-

Test cannabinoids were added at various concentrations.

-

The reaction was allowed to proceed for a set time at 30°C or 37°C.

-

-

Quantification of cAMP:

-

The reaction was terminated, and the amount of cAMP produced was quantified, often using a competitive protein binding assay with a radiolabeled cAMP tracer.

-

The inhibitory effect of the cannabinoids was determined by measuring the reduction in cAMP production compared to control conditions.

-

The Mouse Tetrad Assay

This in vivo behavioral assay was the standard for assessing the psychoactive potential of new cannabinoid compounds. It consists of four distinct endpoints that are characteristic of CB1 receptor activation.

Protocol:

-

Animal Preparation:

-

Male mice were typically used and were habituated to the testing environment.

-

-

Drug Administration:

-

Test compounds were dissolved in a suitable vehicle (e.g., ethanol, emulphor, and saline) and administered to the mice, often via intraperitoneal injection.

-

-

Behavioral and Physiological Assessment:

-

At a predetermined time after injection (e.g., 30-60 minutes), the following four parameters were measured:

-

Hypothermia: Rectal temperature was measured using a digital thermometer.

-

Analgesia (Antinociception): The tail-flick or hot-plate test was used to measure the latency to a nociceptive response to a thermal stimulus.

-

Catalepsy: The mouse was placed on a horizontal bar or ring, and the time it remained immobile was recorded.

-

Hypomotility (Suppression of Spontaneous Activity): Locomotor activity was quantified by placing the mouse in an open field and counting the number of line crossings or using automated activity monitors.

-

-

-

Data Analysis:

-

The effects of the test compound were compared to those of a vehicle control group. Dose-response curves were often generated to determine the potency of the compound for each of the four effects.

-

Early Understanding of Orcinol Cannabinoid Signaling Pathways

In the 1980s, the mechanism of action of cannabinoids was a subject of intense investigation. Before the definitive discovery of specific receptors, some researchers proposed that cannabinoids exerted their effects through nonspecific interactions with cell membranes. However, the stereoselectivity and structure-activity relationships of synthetic cannabinoids strongly pointed towards a receptor-mediated mechanism.

The groundbreaking work from Allyn Howlett's laboratory in the mid-1980s provided the first conclusive evidence for a specific cannabinoid receptor and its signaling pathway. The key findings were:

-

G-protein Coupling: Psychoactive cannabinoids were found to inhibit adenylyl cyclase in a manner that was dependent on guanine nucleotides (GTP), a hallmark of G-protein-coupled receptors (GPCRs).

-

Inhibitory G-protein (Gi/o): The inhibition of adenylyl cyclase was sensitive to pertussis toxin, which specifically inactivates the Gi/o family of G-proteins.

This led to the fundamental model of cannabinoid signaling that dominated the early research period: the activation of a Gi/o-protein-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Visualizations of Early Cannabinoid Research Concepts

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Early model of cannabinoid receptor signaling (c. late 1980s).

Caption: Workflow for an early cannabinoid radioligand binding assay.

References

- 1. Cannabinoid pharmacology: the first 66 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]

- 3. Nabilone - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Pharmacology of 1-Deoxy Analogs of CP-47,497 and CP-55,940 - PMC [pmc.ncbi.nlm.nih.gov]

The Cannabigerorcin Biosynthesis Pathway in Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthesis of cannabigerorcin (CBGO), a homolog of cannabigerol (CBG), within Cannabis sativa. While the direct enzymatic pathway to CBGO is less characterized than that of its pentyl counterpart, CBG, current research indicates an analogous biosynthetic route. This document provides a comprehensive overview of the core pathway, including the precursor molecules, key enzymes, and relevant experimental methodologies for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound, in its acidic form cannabigerorcinic acid (CBGOA), also known as cannabigerovarinic acid (CBGVA), mirrors the initial stages of the cannabinoid biosynthetic cascade. The pathway diverges from the more common cannabigerolic acid (CBGA) pathway in its choice of the initial polyketide precursor.

The key steps are:

-

Formation of Divarinic Acid: The pathway initiates with the synthesis of divarinic acid. This process is believed to involve a polyketide synthase (PKS) that utilizes butanoyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. The resulting tetraketide is then cyclized and aromatized by an olivetolic acid cyclase (OAC)-like enzyme to form divarinic acid.

-

Synthesis of Geranyl Pyrophosphate (GPP): Concurrently, the methylerythritol phosphate (MEP) pathway in the plant's plastids produces the isoprenoid precursor, geranyl pyrophosphate (GPP).

-

Prenylation to form Cannabigerorcinic Acid (CBGOA/CBGVA): The crucial step is the condensation of divarinic acid with GPP. This reaction is catalyzed by an aromatic prenyltransferase, often referred to as a "cannabigerovarinic acid synthase". Research has shown that promiscuous prenyltransferases, such as NphB from Streptomyces sp., can catalyze this reaction, suggesting that the native Cannabis enzyme may also exhibit broad substrate specificity.[1][2]

-

Decarboxylation to this compound (CBGO): The final conversion of the acidic form, CBGOA, to the neutral this compound (CBGO) occurs through non-enzymatic decarboxylation, a process that is typically accelerated by heat or light.[1]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of this compound (CBGO) in Cannabis sativa.

Quantitative Data

Quantitative kinetic data for the specific enzymatic conversion to CBGOA is limited in the literature. However, studies on engineered promiscuous enzymes provide insights into the feasibility and optimization of this reaction.

| Enzyme Variant | Substrate | Product | Fold Increase in Production (in vivo) | Reference |

| Engineered NphB (triple mutant) | Divarinic Acid + GPP | Cannabigerovarinic Acid (CBGVA) | 4-fold | [3] |

| Engineered NphB (W4 mutant) | Divarinic Acid + GPP | Cannabigerovarinic Acid (CBGVA) | 9.3-fold | [1] |

Experimental Protocols

Heterologous Expression and Purification of Aromatic Prenyltransferase (e.g., NphB)

This protocol is adapted from studies on the engineering of NphB for cannabinoid synthesis.[3]

Objective: To produce and purify the prenyltransferase enzyme for use in in vitro assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the codon-optimized gene for the prenyltransferase (e.g., pET-22b(+)-NphB)

-

Luria-Bertani (LB) agar and broth

-

Ampicillin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE reagents

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Plate the transformed cells on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate a larger volume (e.g., 200 mL) of LB broth with antibiotic.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

-

Induce protein expression by adding IPTG to a final concentration of 0.8 mM.

-

Incubate the culture at a lower temperature (e.g., 20°C) for 16-20 hours with shaking.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE to confirm purity and size.

-

Determine the protein concentration using a suitable method (e.g., Bradford assay).

In Vitro Enzymatic Synthesis of Cannabigerorcinic Acid (CBGOA)

This protocol provides a general framework for an in vitro assay to synthesize and analyze CBGOA.[3][4]

Objective: To synthesize CBGOA in vitro using purified prenyltransferase and analyze the product formation.

Materials:

-

Purified prenyltransferase enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Divarinic acid

-

Geranyl pyrophosphate (GPP)

-

MgCl₂

-

Methanol (for quenching and extraction)

-

Ethyl acetate (for extraction)

-

UHPLC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.0

-

1 mM Divarinic acid

-

1.5 mM GPP

-

5 mM MgCl₂

-

5 µM purified prenyltransferase enzyme

-

-

Incubate the reaction mixture at 30°C for a specified time course (e.g., 0, 1, 6, 12, 24 hours).

-

Quench the reaction at each time point by adding an equal volume of cold methanol.

-

Extract the products with ethyl acetate.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.

-

Analyze the samples by UHPLC-MS/MS to identify and quantify CBGOA.

Analytical Method: UHPLC-MS/MS for Cannabinoid Quantification

This protocol outlines a general method for the analysis of cannabinoids, which can be adapted for CBGOA.[5][6]

Objective: To separate and quantify CBGOA and its precursors.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 50 mM ammonium formate pH 3.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient appropriate for the separation of cannabinoids.

-

Injection Volume: 1-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for divarinic acid, GPP, and CBGOA need to be determined using authentic standards.

Sample Preparation:

-

Dilute the reconstituted sample extracts from the in vitro assay with the initial mobile phase composition.

-

Filter the samples through a 0.22 µm syringe filter before injection.

Experimental Workflow Diagram

Caption: General experimental workflow for CBGOA biosynthesis studies.

Conclusion

The biosynthesis of this compound in Cannabis sativa is a pathway of increasing interest due to the potential therapeutic properties of varin-type cannabinoids. While a dedicated "this compound synthase" has not been isolated from the plant, the functional role can be fulfilled by promiscuous aromatic prenyltransferases. The use of engineered enzymes in microbial hosts presents a promising avenue for the scalable production of CBGOA and its derivatives.[7][8] The experimental protocols provided in this guide offer a foundation for researchers to investigate this pathway further, optimize enzyme kinetics, and develop robust production systems for this and other rare cannabinoids.

References

- 1. Rational Design and Modification of NphB for Cannabinoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of cannabigerol and cannabigerolic acid: the gateways to further cannabinoid production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. eurekakit.com [eurekakit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Cannabigerorcin (CBGO): A Technical Whitepaper on its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerorcin (CBGO) is a lesser-known phytocannabinoid found in Cannabis sativa. As a structural analog of the more extensively studied Cannabigerol (CBG), CBGO is gaining interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the chemical structure, properties, and known pharmacological activities of this compound. It is intended to serve as a foundational resource for researchers and professionals in drug development, summarizing the current state of knowledge and providing detailed experimental context where available. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound, also known as Cannabigerorcinol or Cannabiorcogerol, is a diphenolic compound that belongs to the orcinoid series of cannabinoids.[1] Structurally, it is an analog of Cannabigerol (CBG), differing in the length of the alkyl side chain attached to the resorcinol core. While CBG possesses a pentyl (5-carbon) chain, CBGO has a methyl (1-carbon) group at the C-5 position of the benzene ring.[1] This structural variation results in a lower molecular weight and influences its physicochemical properties.[1]

The biosynthesis of this compound, or more accurately its acidic precursor Cannabigerorcinic Acid (CBGOA), originates from the precursors Divarinic Acid (DA) and Geranyl Pyrophosphate (GPP).[1]

Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-methyl-benzene-1,3-diol | [1] |

| Synonyms | Cannabigerorcinol, Cannabiorcogerol, CBGO | [1][2] |

| CAS Number | 38106-51-3 | [1][2] |

| Molecular Formula | C₁₇H₂₄O₂ | [1][2] |

| Molecular Weight | 260.4 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml | [2] |

Pharmacological Properties and Mechanism of Action

Direct quantitative pharmacological data for this compound (CBGO) is limited in the current scientific literature. However, its close structural relationship to Cannabigerol (CBG) allows for informed inferences regarding its potential biological activity. The following sections summarize the known pharmacological properties of CBG, which are presumed to be similar for CBGO, though likely with different potencies and affinities due to the structural difference.

Cannabinoid Receptor Interactions (CB1 and CB2)

Like other cannabinoids, CBGO is expected to interact with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). CBG, the parent compound of CBGO, exhibits a low affinity for the CB1 receptor and a somewhat higher, though still moderate, affinity for the CB2 receptor.[1] It is often characterized as a weak partial agonist or antagonist at CB1 receptors.[1]

Disclaimer: The following table presents quantitative data for Cannabigerol (CBG) due to the absence of specific data for this compound (CBGO). This data should be considered indicative and not directly representative of CBGO's activity.

| Receptor | Ligand | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Source(s) |

| CB1 | CBG | Radioligand Binding | >1000 | - | [1] |

| CB2 | CBG | Radioligand Binding | 337 | - | [1] |

| CB2 (in CB1-CB2 heteromer) | CBG | Radioligand Binding | 56 | - | [1] |

Transient Receptor Potential (TRP) Channel Modulation

Cannabinoids are known to modulate the activity of various Transient Receptor Potential (TRP) channels. CBG has been identified as an agonist of TRPV1 and TRPV2 channels and an antagonist of TRPM8.[1] It also acts as an agonist at TRPA1 channels.[1]

Disclaimer: The following table presents quantitative data for Cannabigerol (CBG).

| Channel | Ligand | Activity | EC₅₀ / IC₅₀ (nM) | Source(s) |

| TRPV1 | CBG | Agonist | ~1300 | [1] |

| TRPV2 | CBG | Agonist | ~1700 | [1] |

| TRPM8 | CBG | Antagonist | ~160 | [1] |

| TRPA1 | CBG | Agonist | - | [1] |

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Several cannabinoids, including CBG, have been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in regulating metabolism and inflammation.[1] CBG acts as a weak agonist of PPARγ.[1]

Disclaimer: The following table presents quantitative data for Cannabigerol (CBG).

| Receptor | Ligand | Activity | EC₅₀ (µM) | Source(s) |

| PPARγ | CBG | Agonist | in the micromolar range | [1] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of cannabigerol-related compounds was described by Elsohly et al. (1982).[2][4] This typically involves the acid-catalyzed condensation of a resorcinol derivative (in the case of CBGO, 5-methylresorcinol) with a geraniol derivative.

Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Isolation and Purification of Cannabinoids from Cannabis sativa**

The isolation of specific cannabinoids from plant material typically involves extraction followed by chromatographic separation.

General Isolation Workflow:

Caption: General workflow for the isolation of cannabinoids.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is a generalized method for determining the binding affinity of a compound to cannabinoid receptors.

Experimental Workflow:

Caption: Workflow for a cannabinoid receptor binding assay.

Signaling Pathways

The interaction of this compound with its putative molecular targets initiates downstream signaling cascades that mediate its physiological effects.

Cannabinoid Receptor (CB1/CB2) Signaling

Activation of CB1 and CB2 receptors, which are coupled to Gᵢ/₀ proteins, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

Caption: Simplified CB1/CB2 receptor signaling pathway.

TRP Channel Signaling

Activation of TRP channels by agonists leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and increases intracellular calcium concentrations. This increase in intracellular calcium can trigger a variety of cellular responses.

Caption: General TRP channel activation signaling pathway.

PPARγ Signaling

As a nuclear receptor, activation of PPARγ by a ligand leads to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: Simplified PPARγ nuclear receptor signaling pathway.

Conclusion

This compound represents an understudied phytocannabinoid with a chemical structure that suggests a pharmacological profile similar to its more well-known counterpart, Cannabigerol. While direct experimental data for CBGO remains scarce, the established activities of CBG at cannabinoid receptors, TRP channels, and PPARs provide a strong foundation for future research. The synthesis and isolation of CBGO, though not described in detail in the literature, can likely be achieved through modifications of existing protocols for other cannabinoids. This technical guide summarizes the current understanding of this compound and is intended to facilitate further investigation into its therapeutic potential. Further research is warranted to elucidate the specific pharmacological properties of CBGO and to explore its potential applications in medicine and drug development.

References

- 1. This compound | 38106-51-3 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound [A crystalline solid] | LGC Standards [lgcstandards.com]

- 4. Synthesis and antimicrobial activities of certain cannabichromene and cannabigerol related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

natural sources and isolation of Cannabigerorcin

An In-depth Technical Guide on the Natural Sources and Isolation of Cannabigerorcin (CBGO)

Introduction to this compound (CBGO)

This compound (CBGO), also known as Cannabiorcogerol, is a phytocannabinoid belonging to the orcinol series of cannabinoids.[1] Structurally, it is an analog of cannabigerol (CBG), often referred to as the "mother cannabinoid."[1] The primary distinction between CBGO and CBG lies in the alkyl side chain attached to the resorcinol core; CBGO possesses a methyl group, whereas CBG has a pentyl (5-carbon) chain.[1] Like other phytocannabinoids, CBGO is synthesized in its acidic form, Cannabigerorcinic Acid (CBGOA), within the plant. This guide provides a comprehensive overview of the natural sources, biosynthesis, and detailed methodologies for the isolation and purification of this compound for research and drug development professionals.

Natural Sources and Biosynthesis

Natural Occurrence

The primary natural source of this compound and other phytocannabinoids is the plant Cannabis sativa L.[1][2] The biosynthesis of these compounds is highly concentrated within the glandular trichomes, which are small, hair-like outgrowths found predominantly on the female flowers of the plant.[1] While over 100 cannabinoids have been identified from Cannabis sativa, the concentration of minor cannabinoids like CBGO is typically low compared to major cannabinoids such as THC and CBD.[3][4]

Some research has identified the presence of other cannabinoids, like Cannabigerol (CBG), in other plants, such as Helichrysum umbraculigerum, a type of daisy.[5][6] However, Cannabis sativa remains the most significant and well-documented natural source for the broader class of cannabinoids, including CBGO.

Biosynthetic Pathway

In Cannabis sativa, cannabinoids are produced through a complex enzymatic process. The biosynthesis of Cannabigerorcinic Acid (CBGOA), the acidic precursor to CBGO, begins with two primary precursor molecules: Divarinic Acid (DA) and Geranyl Pyrophosphate (GPP).[1]

-

Divarinic Acid (DA) : This alkylresorcinolic acid forms the phenolic core of the molecule.[1]

-

Geranyl Pyrophosphate (GPP) : This monoterpene, synthesized via the methylerythritol phosphate (MEP) pathway, serves as the prenyl donor.[1]

The key step in the pathway is the enzymatic prenylation of Divarinic Acid with Geranyl Pyrophosphate.[1] This reaction is catalyzed by an aromatic prenyltransferase. The resulting molecule is Cannabigerorcinic Acid (CBGOA). Subsequent decarboxylation, typically through exposure to heat or light, converts CBGOA into the neutral this compound (CBGO).[1]

Isolation and Purification Protocols

The isolation of pure CBGO from Cannabis extracts is a multi-step process that involves initial extraction followed by several purification stages. Given that CBGO is a minor cannabinoid, high-resolution purification methods are essential.[7]

Extraction

The first step involves extracting the cannabinoids from the plant biomass. Since cannabinoids are lipophilic and have very limited solubility in water, organic solvents or supercritical fluids are required.[8]

Experimental Protocol: Supercritical CO₂ Extraction

-

Preparation : Grind the dried and cured Cannabis sativa plant material (typically flowers and leaves) to a consistent particle size (e.g., 200-400 μm).

-

Extraction : Load the ground material into the extraction vessel of a supercritical fluid extraction (SFE) system.

-

Parameters : Pressurize the system with CO₂ to a supercritical state (e.g., 1500-5000 psi) and heat to a temperature between 40-60°C.

-

Collection : The supercritical CO₂ acts as a solvent, dissolving the cannabinoids and terpenes. The resulting solution is passed into a separator where the pressure and temperature are changed, causing the CO₂ to return to a gaseous state and the crude cannabis extract to precipitate.[9] This method is advantageous as it is non-toxic and produces a solvent-free extract.[8]

Alternative Solvents : Ethanol or light hydrocarbons like butane and hexane can also be used. Ethanol extraction is versatile and low-risk, while hydrocarbon extraction is efficient for producing full-spectrum extracts.[9]

Winterization

The crude extract contains waxes, lipids, and chlorophyll, which must be removed. Experimental Protocol: Ethanol Winterization

-

Dissolve the crude extract in ethanol (e.g., 10:1 ratio of ethanol to extract).

-

Chill the solution to a low temperature (-20°C to -80°C) for 24-48 hours.

-

This causes the unwanted waxes and lipids to precipitate out of the solution.

-

Filter the chilled solution through a fine filter paper or membrane to remove the precipitates.

-

Remove the ethanol from the filtered solution using a rotary evaporator to yield a refined oil.

Decarboxylation

To convert the native CBGOA to the neutral CBGO, the acidic carboxyl group must be removed. Experimental Protocol: Controlled Heating

-

Heat the winterized oil in a controlled-temperature oven or on a hot plate with stirring.

-

Maintain a temperature of approximately 110-120°C.

-

The reaction is complete when CO₂ bubbling ceases (typically 30-60 minutes). The exact time and temperature can be optimized by monitoring the conversion with analytical methods like HPLC.

Chromatographic Purification

Chromatography is the core step for isolating individual cannabinoids.[9] Techniques like flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are commonly employed.[7]

Experimental Protocol: Flash Chromatography (Initial Separation)

-

Stationary Phase : Pack a column with silica gel.

-

Mobile Phase : Use a non-polar solvent system, such as a gradient of hexane and ethyl acetate.

-

Elution : Dissolve the decarboxylated oil in a minimal amount of the mobile phase and load it onto the column. Elute the compounds by running the mobile phase through the column.

-

Fraction Collection : Collect fractions as they elute. Monitor the fractions using Thin-Layer Chromatography (TLC) or an analytical HPLC to identify those containing CBGO. Combine the CBGO-rich fractions.

Experimental Protocol: Preparative HPLC (High-Purity Isolation)

-

System : Use a preparative HPLC system equipped with a high-capacity column (e.g., C18 for reversed-phase chromatography).[10]

-

Mobile Phase : A common mobile phase for reversed-phase separation of cannabinoids is a gradient of acetonitrile and water or methanol and water.[8]

-

Injection : Inject the enriched fraction from the flash chromatography step.

-

Detection & Collection : Use a UV detector (monitoring at ~273 nm for CBGO) to identify the elution peak corresponding to CBGO.[11] An automated fraction collector is used to isolate the pure compound.[7]

-

Solvent Removal : Evaporate the solvent from the collected fraction under reduced pressure to yield purified CBGO.

Analytical Characterization and Data

After isolation, the identity and purity of this compound must be confirmed using analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) : Used for quantification and purity assessment. When coupled with a UV detector, it provides a reliable method for determining the concentration of CBGO in a sample.[2][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Provides structural information and is highly sensitive for detecting trace amounts of cannabinoids. Derivatization may be used to improve the chromatographic properties of CBGO.[2][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The definitive method for elucidating the chemical structure of the isolated compound, confirming it is indeed this compound.[13]

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₄O₂ | [11][14] |

| Molecular Weight | 260.4 g/mol | [11] |

| UV Max (λmax) | 273 nm | [11] |

| Solubility (Ethanol) | 30 mg/mL | [11] |

| Solubility (DMSO) | 25 mg/mL | [11] |

Interaction with the Endocannabinoid System

The biological effects of cannabinoids are primarily mediated through the endocannabinoid system (ECS), which consists mainly of the cannabinoid receptors CB1 and CB2.[1] The CB1 receptor is predominantly found in the brain and central nervous system, while the CB2 receptor is more concentrated in the peripheral nervous system and immune cells.[1]

The specific interactions of CBGO with these receptors are not as well-studied as those of major cannabinoids. However, its structural relative, CBG, is known to interact with both CB1 and CB2 receptors.[15] Further research is needed to fully characterize the signaling pathways modulated by CBGO.

References

- 1. This compound | 38106-51-3 | Benchchem [benchchem.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. Biosynthesis of cannabigerol and cannabigerolic acid: the gateways to further cannabinoid production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. enecta.com [enecta.com]

- 6. Non-marijuana Plants That Contain Cannabinoids | Golden Buds [goldenbuds.eu]

- 7. m.youtube.com [m.youtube.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. How to Isolate Cannabinoids: Techniques, Trends, and Purity Boost [sortingrobotics.com]

- 10. scispace.com [scispace.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Phytocannabinoids - An Overview of the Analytical Methodologies for Detection and Quantification of Therapeutically and Recreationally Relevant Cannabis Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry [ouci.dntb.gov.ua]

- 14. This compound (CBGO) | CAS 38106-51-3 | LGC Standards [lgcstandards.com]

- 15. lunatechequipment.com [lunatechequipment.com]

The Cornerstone of Cannabigerorcin: A Technical Guide to its Biosynthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerorcin (CBGO), a lesser-known phytocannabinoid, is gaining attention within the scientific community for its potential therapeutic applications. Understanding its biosynthesis is paramount for developing novel production methods, whether through synthetic biology or chemical synthesis, to unlock its full potential. This technical guide provides an in-depth exploration of the biosynthetic precursors of this compound, detailing the enzymatic pathways, key molecules, and experimental protocols for its synthesis. The focus of this document is on the direct biosynthetic precursor to CBGO, Cannabigerorcinic Acid (CBGOA), also referred to as Cannabigerovarinic Acid (CBGVA).

The Biosynthetic Pathway of Cannabigerorcinic Acid

The biosynthesis of Cannabigerorcinic Acid is a specialized branch of the broader cannabinoid synthesis pathway found in Cannabis sativa. It begins with two fundamental precursor molecules: Divarinic Acid (DA) and Geranyl Pyrophosphate (GPP) .

-

Divarinic Acid (DA): This resorcinolic acid forms the polyketide core of the CBGOA molecule.

-

Geranyl Pyrophosphate (GPP): This isoprenoid, derived from the methylerythritol phosphate (MEP) pathway, acts as the prenyl donor in the key alkylation step.

The central enzymatic reaction is the prenylation of Divarinic Acid with Geranyl Pyrophosphate, catalyzed by a prenyltransferase enzyme. This reaction yields Cannabigerorcinic Acid.

Signaling Pathway Diagram

Caption: Biosynthesis of Cannabigerorcinic Acid (CBGOA) from its precursors.

Quantitative Data on Biosynthesis

Recent advancements in synthetic biology have enabled the production of CBGOA in engineered microorganisms, providing valuable quantitative data on the efficiency of this pathway. The use of the promiscuous aromatic prenyltransferase NphB from Streptomyces sp. has been a key development.

| Parameter | Value | Organism/System | Reference |

| CBGVA Production Improvement | 4-fold increase | Engineered E. coli with NphB variants | [1][2] |

| In Vitro CBGVA Synthesis | Not explicitly quantified, but demonstrated with purified NphB | In vitro enzymatic assay | [3][4] |

| Whole-Cell Biotransformation Yield (CBGA) | 48% final yield | Engineered E. coli with NphB S214T* variant | [1] |

| Substrate Concentration (In Vitro) | 2 mM Divarinic Acid, 2 mM GPP | In vitro assay with purified NphB | [4] |

| Enzyme Concentration (In Vitro) | 1 g/L purified NphB | In vitro assay | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for the enzymatic synthesis of Cannabigerorcinic Acid.

In Vitro Enzymatic Conversion of Divarinic Acid

This protocol is adapted from studies on the enzymatic activity of the prenyltransferase NphB.[2][3]

Objective: To determine the in vitro enzymatic conversion of Divarinic Acid to Cannabigerorcinic Acid using purified NphB enzyme.

Materials:

-

Purified NphB enzyme (wild-type or engineered variants)

-

Divarinic Acid (aromatic substrate)

-

Geranyl Pyrophosphate (GPP, prenyl donor)

-

Magnesium Chloride (MgCl₂)

-

Tris-HCl buffer (pH 8.0)

-

Methanol (for quenching and sample preparation)

-

UHPLC-MS for product identification and quantification

Procedure:

-

Prepare a reaction mixture in a total volume of 2 mL containing:

-

5 µM purified NphB enzyme

-

1 mM Divarinic Acid

-

1 mM GPP

-

5 mM MgCl₂

-

50 mM Tris-HCl buffer (pH 8.0)

-

-

Incubate the reaction mixture at 30°C with agitation (200 rpm).

-

Collect 100 µL aliquots at various time points (e.g., 0, 1, 3, 6, and 9 hours).

-

Quench the reaction in each aliquot by adding 900 µL of methanol.

-

Centrifuge the samples for 5 minutes at 16,000 x g.

-

Filter the supernatant using a 0.2-μm PVDF filter.

-

Analyze the filtered samples by UHPLC-MS to quantify the production of Cannabigerorcinic Acid.

Whole-Cell Biotransformation for Cannabigerorcinic Acid Production

This protocol outlines the use of engineered E. coli cells expressing a prenyltransferase for the production of CBGOA.[1]

Objective: To produce Cannabigerorcinic Acid using a whole-cell biocatalyst.

Materials:

-

Engineered E. coli cells expressing a suitable prenyltransferase (e.g., NphB S214T*)

-

Divarinic Acid

-

Geranyl Pyrophosphate (GPP)

-

Tris-HCl buffer (pH 8.0)

-

Magnesium Chloride (MgCl₂)

-

Methanol

Procedure:

-

Harvest the engineered E. coli cells and wash them with distilled water.

-

Prepare a 2 mL reaction mixture in a 50-mL tube consisting of:

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM Divarinic Acid

-

1 mM GPP

-

5 mM MgCl₂

-

0.9 gcdw L−1 of washed cells

-

-

Incubate the reaction at 30°C with shaking (200 rpm) for 24 hours.

-

Take a 100 µL sample of the culture.

-

Resuspend the sample in 900 µL of methanol to lyse the cells and extract the product.

-

Centrifuge for 5 minutes at 16,000 x g.

-

Filter the supernatant through a 0.2-μm PVDF filter.

-

Analyze the product concentration using UHPLC-MS.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and analysis of CBGOA.

Conclusion

The biosynthetic pathway to this compound, through its acidic precursor Cannabigerorcinic Acid, is a promising avenue for the production of this rare cannabinoid. The key precursors, Divarinic Acid and Geranyl Pyrophosphate, can be enzymatically coupled with increasing efficiency through the use of engineered prenyltransferases like NphB. The detailed experimental protocols provided in this guide offer a foundation for researchers to further optimize production yields and explore the therapeutic potential of this compound. As research in this area continues, a deeper understanding of the enzymatic kinetics and the development of robust chemical synthesis routes will be critical for advancing the study and application of this intriguing molecule.

References

- 1. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Enzymatic Synthesis of Cannabigerorcinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerorcinic acid (CBGA), a resorcinolic acid, is the central biosynthetic precursor to the vast majority of cannabinoids found in Cannabis sativa. Its enzymatic synthesis is the committed step in the cannabinoid pathway, making it a critical point of study and manipulation for the targeted production of specific cannabinoids. This technical guide provides an in-depth overview of the enzymatic synthesis of CBGA, focusing on the core biochemistry, detailed experimental protocols, and quantitative data to support research and development in cannabinoid science.

The primary enzyme responsible for CBGA synthesis in Cannabis sativa is geranylpyrophosphate:olivetolate geranyltransferase (GOT) , also known as CBGA synthase (CBGAS).[1][2] This enzyme catalyzes the C-prenylation of olivetolic acid (OA) with geranyl pyrophosphate (GPP).[3] Due to the challenges associated with the expression and purification of this membrane-bound plant enzyme, researchers have identified and engineered alternative enzymes, most notably the soluble aromatic prenyltransferase NphB from Streptomyces sp. CL190, for recombinant expression in microbial hosts like E. coli.[4] This has paved the way for the biotechnological production of CBGA and its derivatives.

The Core Enzymatic Reaction

The synthesis of CBGA is a prenylation reaction where the geranyl moiety from GPP is transferred to the olivetolic acid backbone.

Reaction: Geranyl pyrophosphate + Olivetolic Acid → Cannabigerorcinic Acid + Diphosphate[3]

This reaction is the gateway to the cannabinoid biosynthetic pathway. Following its synthesis, CBGA serves as the substrate for various cannabinoid synthases, such as tetrahydrocannabinolic acid (THCA) synthase and cannabidiolic acid (CBDA) synthase, which catalyze its cyclization into the respective acidic cannabinoids.

Biosynthetic Pathway Overview

The substrates for CBGA synthesis, olivetolic acid and geranyl pyrophosphate, are themselves products of distinct upstream metabolic pathways. Olivetolic acid is derived from the polyketide pathway, while geranyl pyrophosphate originates from the methylerythritol phosphate (MEP) pathway.

References

- 1. Prenylation of olivetolate by a hemp transferase yields cannabigerolic acid, the precursor of tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geranyl-pyrophosphate-olivetolic acid geranyltransferase(EC 2.5.1.102) - Creative Enzymes [creative-enzymes.com]

- 3. EC 2.5.1.102 [iubmb.qmul.ac.uk]

- 4. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Physicochemical Distinctions Between Cannabigerorcin and Cannabigerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerorcin (CBGO) and Cannabigerol (CBG) are phytocannabinoids that, despite their structural similarities, exhibit distinct physicochemical properties and potential biological activities. This technical guide provides a comprehensive comparison of their core structural differences, supported by quantitative data, detailed experimental protocols for their synthesis and analysis, and an exploration of their potential differential effects on signaling pathways. The primary structural variance lies in the alkyl side chain attached to the resorcinol core, with CBGO possessing a propyl group and CBG a pentyl group. This seemingly minor difference in molecular architecture leads to variations in properties such as molecular weight and lipophilicity, which can, in turn, influence their pharmacokinetic and pharmacodynamic profiles. This document aims to serve as a foundational resource for researchers engaged in the study and development of these and other minor cannabinoids.

Core Structural Differences

The fundamental distinction between this compound and cannabigerol lies in the length of the alkyl side chain attached to the resorcinol moiety. Cannabigerol features a pentyl (5-carbon) chain, whereas this compound possesses a shorter propyl (3-carbon) chain. This variation in the alkyl substituent is the sole difference in their chemical structures.

Quantitative Data Summary

The structural variance between this compound and cannabigerol is reflected in their physicochemical properties. The following table summarizes key quantitative data for easy comparison.

| Property | This compound (CBGO) | Cannabigerol (CBG) | Data Source |

| Molecular Formula | C₁₇H₂₄O₂ | C₂₁H₃₂O₂ | PubChem[1] |

| Molecular Weight | 260.38 g/mol | 316.48 g/mol | PubChem[1] |

| Exact Mass | 260.17763 g/mol | 316.2348 g/mol | PubChem[1] |

| LogP (Predicted) | 4.9 | 5.8 | PubChem |

| Boiling Point (Predicted) | 425.8 °C | 470.0 °C | ChemSpider |

| Melting Point | Not available | 52 °C | MDPI[2] |

Experimental Protocols

Synthesis

A common method for the synthesis of cannabigerol involves the acid-catalyzed reaction of olivetol (5-pentylresorcinol) with geraniol.

Protocol:

-

Reaction Setup: Dissolve olivetol (1 equivalent) and geraniol (1.1 equivalents) in a suitable solvent such as chloroform or toluene.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as p-toluenesulfonic acid (p-TSA) or boron trifluoride etherate (BF₃·OEt₂).

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours in the dark. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

-

Extraction: Extract the organic layer with a suitable solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure cannabigerol.

Predicted Protocol:

-

Reaction Setup: Dissolve divarin (1 equivalent) and geraniol (1.1 equivalents) in a suitable solvent like chloroform or toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or boron trifluoride etherate.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours in the dark, monitoring by TLC.

-

Work-up and Extraction: Neutralize the reaction with saturated aqueous NaHCO₃, wash with brine, and extract the organic phase.

-

Purification: Dry the organic layer, concentrate, and purify the crude product via silica gel column chromatography with a hexane/ethyl acetate gradient to isolate this compound.

Isolation from Cannabis sativa

CBG is typically a minor cannabinoid in mature Cannabis sativa plants, though some strains are bred to be CBG-dominant.

Protocol:

-

Extraction: Extract dried and ground cannabis plant material with a nonpolar solvent such as hexane or supercritical CO₂.

-

Decarboxylation: Heat the crude extract to convert cannabigerolic acid (CBGA) to its neutral form, CBG.

-

Winterization: Dissolve the extract in ethanol and cool to sub-zero temperatures to precipitate and remove waxes and lipids.

-

Chromatographic Separation: Employ flash chromatography or preparative high-performance liquid chromatography (HPLC) for separation.

-

Normal-Phase Chromatography: Use a silica gel column with a mobile phase of hexane and ethyl acetate. CBG can be separated from other cannabinoids based on polarity differences.

-

Reversed-Phase Chromatography: Utilize a C18 column with a mobile phase of methanol/water or acetonitrile/water.

-

CBGO is an even more minor cannabinoid, and its isolation would require highly sensitive and selective techniques.

Predicted Protocol:

-

Extraction and Decarboxylation: Follow the same initial steps as for CBG isolation.

-

Fractionation: Due to its very low concentration, an initial fractionation step using techniques like centrifugal partition chromatography (CPC) might be necessary to enrich the CBGO-containing fraction.

-

High-Resolution Chromatography: Final purification would likely require preparative HPLC, possibly using a combination of normal-phase and reversed-phase columns to achieve high purity. The shorter alkyl chain of CBGO would result in slightly different retention times compared to CBG, allowing for their separation.

Analytical Characterization

1H and 13C NMR are essential for structural elucidation. The key differences in the NMR spectra of CBG and CBGO would be observed in the signals corresponding to the alkyl side chain.

-

1H NMR: For CBG, the pentyl chain would show characteristic signals for the terminal methyl group (a triplet around 0.9 ppm) and methylene groups. For CBGO, the propyl chain would exhibit a terminal methyl triplet and two methylene multiplets.

-

13C NMR: The number and chemical shifts of the carbon signals for the alkyl chain would clearly differentiate the two compounds. CBG would have five distinct signals for the pentyl chain, while CBGO would have three for the propyl chain.

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion: The molecular ion peak in the mass spectrum will differ by 56 mass units, corresponding to the difference in the mass of the pentyl and propyl groups.

-

Fragmentation: The fragmentation patterns would be similar for the common geranyl and resorcinol moieties. However, fragmentation of the alkyl side chain would produce characteristic daughter ions that can be used to distinguish between CBG and CBGO.

Signaling Pathways and Biological Activity

The difference in the alkyl side chain length between CBGO and CBG is expected to influence their interaction with biological targets, primarily the cannabinoid receptors CB1 and CB2.

Structure-Activity Relationship (SAR)

Studies on other cannabinoids have shown that the length of the alkyl side chain is a critical determinant of affinity for cannabinoid receptors.[3][4] Generally, a pentyl chain, as seen in THC and CBG, is considered optimal for high affinity to both CB1 and CB2 receptors. Shorter alkyl chains, such as the propyl chain in tetrahydrocannabivarin (THCV) and cannabidivarin (CBDV), tend to result in lower affinity or even antagonistic activity at CB1 receptors.

Based on these established SAR principles, it can be predicted that:

-

Cannabigerol (CBG): With its pentyl side chain, CBG is expected to have a higher binding affinity for CB1 and CB2 receptors compared to CBGO. CBG has been shown to be a partial agonist at CB2 receptors.[5]

-

This compound (CBGO): The shorter propyl chain of CBGO likely results in a lower binding affinity for both CB1 and CB2 receptors. Its functional activity (agonist vs. antagonist) would require experimental determination but may differ from CBG.

Downstream Signaling

Activation of CB1 and CB2 receptors, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway.[6] The differential affinity of CBG and CBGO for these receptors would likely translate to a difference in the potency and efficacy with which they modulate these downstream signaling cascades.

Conclusion

The structural difference between this compound and cannabigerol, though confined to the length of the alkyl side chain, is significant. This distinction impacts their fundamental physicochemical properties and is predicted to have a considerable effect on their biological activity. While comprehensive experimental data for this compound remains limited, the principles of cannabinoid chemistry and pharmacology provide a strong basis for predicting its properties and behavior relative to the more extensively studied cannabigerol. Further research, including the synthesis and biological evaluation of this compound, is warranted to fully elucidate its therapeutic potential and to expand our understanding of the structure-activity relationships within the diverse family of cannabinoids. This guide provides a framework for such future investigations.

References

- 1. biotage.com [biotage.com]

- 2. mdpi.com [mdpi.com]

- 3. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Rapid LC-MS/MS Method for the Quantification of Cannabidiol, Cannabidivarin, Δ9-Tetrahydrocannabivarin, and Cannabigerol in Mouse Peripheral Tissues [pubmed.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Cannabigerorcin (CBGO)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Cannabigerorcin (CBGO), a less common phytocannabinoid. The protocols are based on established analytical techniques for other cannabinoids and are intended to serve as a starting point for method development and validation.

Introduction to this compound (CBGO) Analysis

This compound (CBGO) is a structural analog of cannabigerol (CBG). As interest in the therapeutic potential of minor cannabinoids grows, robust and reliable analytical methods for their detection and quantification are crucial for research, quality control, and drug development.[1] The primary analytical techniques employed for cannabinoid analysis are chromatography and spectroscopy.[2][3] High-Performance Liquid Chromatography (HPLC) is often preferred as it can quantify both the acidic and neutral forms of cannabinoids without requiring derivatization.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for its high sensitivity and ability to identify compounds based on their mass spectra, though it often requires derivatization to prevent thermal degradation of acidic cannabinoids.[4][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation.

The following sections detail protocols for the analysis of CBGO using HPLC with Ultraviolet detection (HPLC-UV), GC-MS, and for structural confirmation using NMR.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine quantification of cannabinoids.[4] The method's key advantage is its ability to analyze cannabinoids in their native forms without thermal degradation.[5] C18 stationary phases are commonly used for cannabinoid separation.[4]

Experimental Workflow: HPLC-UV Analysis of CBGO

Caption: Workflow for CBGO quantification using HPLC-UV.

Protocol: HPLC-UV for CBGO Quantification

a. Sample Preparation:

-

Accurately weigh approximately 100 mg of homogenized cannabis plant material or extract into a centrifuge tube.

-

Add 10 mL of methanol or ethanol.

-

Vortex for 1 minute, then sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-UV Instrumentation and Conditions:

| Parameter | Value |

| Column | C18, 2.7 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35 °C |

| UV Detection | 220 nm |

c. Data Analysis and Quantification:

-

Prepare a series of calibration standards of CBGO in methanol.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample.

-

Identify the CBGO peak based on retention time compared to the standard.

-

Quantify the amount of CBGO in the sample using the calibration curve.

Quantitative Data Summary (HPLC-UV)

| Parameter | Expected Range |

| Linear Range | 0.5 - 100 µg/mL |

| LOD | 0.1 - 0.5 µg/mL[7] |

| LOQ | 0.5 - 2.0 µg/mL[7] |

| Recovery | 80 - 95%[7] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for cannabinoid analysis.[4] Due to the high temperatures used in the GC inlet, acidic cannabinoids are decarboxylated.[6] To analyze both acidic and neutral forms, derivatization is often required.[6] Silylation is a common derivatization technique for cannabinoids.[6]

Experimental Workflow: GC-MS Analysis of CBGO

Caption: Workflow for CBGO identification and quantification using GC-MS.

Protocol: GC-MS for CBGO Analysis

a. Sample Preparation and Derivatization:

-

Perform a solvent extraction as described for HPLC, but use a non-polar solvent like hexane or a hexane/isopropanol mixture.

-

Evaporate 1 mL of the extract to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of pyridine.

-

Cap the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

b. GC-MS Instrumentation and Conditions:

| Parameter | Value |

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | 40 - 500 m/z |

c. Data Analysis:

-

Identify the derivatized CBGO peak by its retention time and mass spectrum.

-

Confirm the identity by comparing the mass spectrum to a reference spectrum or library.

-

For quantification, use an internal standard (e.g., d3-CBD) and create a calibration curve.

Quantitative Data Summary (GC-MS)

| Parameter | Expected Range |

| LOD | 0.1 - 1.0 ng/mL[8][9] |

| LOQ | 0.5 - 5.0 ng/mL[8][9] |

| Linear Range | 1 - 100 ng/mL[8][9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the unambiguous identification and structural elucidation of cannabinoids.[10][11] It is particularly useful for distinguishing between isomers. While not typically used for routine quantification due to lower sensitivity compared to chromatographic methods, quantitative NMR (qNMR) can be employed with appropriate standards.

Logical Relationship: NMR Analysis for Structural Confirmation

Caption: Logical flow for CBGO structure confirmation using NMR.

Protocol: NMR for CBGO Identification

a. Sample Preparation:

-

Isolate a pure sample of CBGO using preparative HPLC or flash chromatography.[12][13][14]

-

Ensure the sample is free of residual solvents by drying under high vacuum.

-

Dissolve approximately 1-5 mg of the purified CBGO in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in an NMR tube.

b. NMR Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire standard 1D spectra: ¹H and ¹³C{¹H}.

-

Acquire 2D spectra for full structural assignment, such as:

-

COSY (Correlation Spectroscopy) to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

c. Spectral Interpretation:

-

Assign all proton and carbon signals by analyzing the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra.

-

Compare the obtained spectral data with published data for similar cannabinoid structures to confirm the identity of CBGO. The presence and pattern of signals in the aromatic and aliphatic regions will be characteristic of the cannabigerol-type structure.

Disclaimer: The protocols provided are intended as a general guide. Method optimization and validation are essential for accurate and reliable results in any specific laboratory setting.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. Chromatographic and Spectroscopic Analyses of Cannabinoids: A Narrative Review Focused on Cannabis Herbs and Oily Products [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. cannabissciencetech.com [cannabissciencetech.com]

- 7. A Rapid Nano-Liquid Chromatographic Method for the Analysis of Cannabinoids in Cannabis sativa L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academicworks.cuny.edu [academicworks.cuny.edu]

- 9. "Analysis of Cannabinoids in Serum by GC-MS/MS" by Christie Cannarozzi [academicworks.cuny.edu]

- 10. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry [ouci.dntb.gov.ua]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. selekt.biotage.com [selekt.biotage.com]

- 14. selekt.biotage.com [selekt.biotage.com]

Isolating Cannabigerorcin (CBGO): A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the isolation of minor cannabinoids like Cannabigerorcin (CBGO) from plant material presents a unique challenge due to its low abundance. This document provides a comprehensive overview of the protocols and methodologies required for the successful isolation and purification of CBGO, enabling further investigation into its therapeutic potential.